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Compound of Interest

tert-Butyl 3-hydroxy-4-
Compound Name:

nitrobenzoate
CAS No.: 123330-86-9

Cat. No.: B053186

Get Quote

\ J

Molecular Weight & Synthetic Utility in Drug Discovery
Executive Summary

tert-Butyl 3-hydroxy-4-nitrobenzoate (CAS: 123330-86-9) is a specialized aromatic ester
utilized primarily as a pharmacophore scaffold in medicinal chemistry. Its structural uniqueness
lies in the orthogonal reactivity of its functional groups: an acid-labile tert-butyl ester, a base-
stable phenol, and a reducible nitro group.

This triad of functionalities makes it an ideal building block for Fragment-Based Drug Design
(FBDD), particularly in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and anti-
inflammatory agents where stepwise functionalization of the benzene ring is required.

Physicochemical Profile

The molecular weight is the defining metric for stoichiometry and analytical validation.

Molecular Weight Calculation
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Element Count Atomic Mass (Da) Subtotal (Da)
Carbon (C) 11 12.011 132.121
Hydrogen (H) 13 1.008 13.104
Nitrogen (N) 1 14.007 14.007
Oxygen (O) 5 15.999 79.995
Total MW 239.227 g/mol

Key Properties Table
Property Value Context
Molecular Formula C11H13NOs
Exact Mass 239.0794 For HRMS calibration
Appearance Yellow Crystalline Solid Typical of nitro-aromatics
Solubility DCM, EtOAc, DMSO Insoluble in water
oKa (Phenol) 65.70 Acidity increased by ortho-nitro

group

LogP 29 Lipophilic, membrane

permeable

Synthesis & Methodology

Direct esterification of 3-hydroxy-4-nitrobenzoic acid with tert-butanol is kinetically difficult due

to the steric bulk of the tert-butyl group. Acid-catalyzed Fisher esterification is often inefficient

and can lead to decarboxylation or side reactions.

Recommended Protocol:Magnesium Perchlorate / Boc2O Mediated Esterification This method

is chosen for its mild conditions, high yield, and selectivity for the carboxylic acid over the

phenol.

Reaction Logic (Graphviz)
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Figure 1: Selective esterification pathway using Di-tert-butyl dicarbonate (Bocz0).

Step-by-Step Protocol

Materials:

3-Hydroxy-4-nitrobenzoic acid (1.0 eq)

Di-tert-butyl dicarbonate (Boc20) (2.0 eq)

4-Dimethylaminopyridine (DMAP) (0.3 eq)

Solvent: Anhydrous tert-Butanol (t-BuOH) or THF.
Procedure:

e Dissolution: In a flame-dried round-bottom flask, dissolve 3-hydroxy-4-nitrobenzoic acid (10
mmol, 1.83 g) in anhydrous THF (50 mL).

» Activation: Add DMAP (3 mmol, 0.37 g) to the stirring solution. The mixture may darken
slightly.

o Addition: Dropwise add a solution of Boc20 (20 mmol, 4.36 g) in THF (10 mL) over 15
minutes.

o Note: Gas evolution (COz2) will be observed. Ensure proper venting.

o Reaction: Stir at 40°C for 4—6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The acid spot
(baseline) should disappear, replaced by a less polar product spot (Rf ~0.6).
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e Quench: Dilute with Ethyl Acetate (100 mL) and wash with 1M HCI (2 x 50 mL) to remove
DMAP and unreacted acid.

 Purification: Wash the organic layer with Brine, dry over NazSOa4, and concentrate in vacuo.
Recrystallize from Hexane/EtOAc if necessary.

Yield Expectation: 85-92% as a yellow solid.

Applications in Drug Discovery

The utility of tert-Butyl 3-hydroxy-4-nitrobenzoate stems from its role as a "trifunctional
switch."

Orthogonal Protection Strategy

In complex synthesis, you often need to manipulate one part of a molecule while leaving others
untouched.

e The Ester (COO-tBu): Stable to basic hydrolysis (e.g., LIOH, NaOH) but cleaved rapidly by
acid (TFA, HCI).

e The Phenol (OH): Can be alkylated (Williamson ether synthesis) to introduce solubilizing tails
or targeting motifs.

e The Nitro (NOz): Can be reduced to an aniline (-NHz) using H2/Pd-C or Fe/AcOH, enabling
amide coupling or heterocycle formation (e.g., benzimidazoles).

Workflow: Kinase Inhibitor Scaffold Construction
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tert-Butyl 3-hydroxy-4-nitrobenzoate

:

Step 1: Phenol Alkylation
(R-X, K2CO3)

:

Ether Derivative
(Base Stable)

:

Step 2: Nitro Reduction
(H2, Pd/C)

:

Aniline Intermediate

:

Step 3: Cyclization/Coupling
(Formation of Pharmacophore)

:

Step 4: Acid Deprotection
(TFA/DCM)

Final Bioactive Carboxylic Acid
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Figure 2: Strategic utilization of the scaffold in synthesizing bioactive carboxylic acids.

Analytical Characterization
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To validate the synthesis of tert-Butyl 3-hydroxy-4-nitrobenzoate, compare experimental
data against these predicted standards.

H NMR Spectroscopy (CDCls, 400 MHz)

Shift (6 ppm) Multiplicity Integration Assighment
Phenolic -OH
10.50 Singlet (Broad) 1H (Deshielded by H-

bond to NO2)

8.05 Doublet (J=8.5 Hz) 1H Ar-H (Ortho to NO2)
_ Ar-H (Ortho to
7.65 Singlet (d) 1H
OH/Ester)
7.45 Doublet (J=8.5 Hz) 1H Ar-H (Meta to NO2)
) tert-Butyl Methyls (-
1.58 Singlet 9H

C(CHs)3)

Infrared (IR) Spectroscopy

e 3300-3400 cm~1: O-H stretch (Broad).

e 1715 cm~1: C=0 stretch (Ester).

e 1530 & 1350 cm~*: N-O stretch (Nitro group, asymmetric/symmetric).
Safety & Handling

» Hazard Classification: Irritant (Skin/Eye).

» Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the neat
liquid; purification by crystallization or chromatography is safer.

» Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or
oxidation.
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» Organic Syntheses.General Procedures for Esterification of Acid-Sensitive Substrates.
(Methodology adapted for Boc20 protocol).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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